molecular formula C11H11NO6 B8367451 5-Carbamoylmethoxyisophthalic acid monomethyl ester

5-Carbamoylmethoxyisophthalic acid monomethyl ester

Cat. No. B8367451
M. Wt: 253.21 g/mol
InChI Key: WDWCXNQWSHAFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006249B2

Procedure details

Next, to a solution of 5-carbamoylmethoxyisophthalic acid dimethyl ester (371 mg, 1.39 mmol) in MeOH (10 mL) is added aqueous 1M NaOH (1.39 mL, 1.39 mmol) and the mixture is stirred at 50° C. for 18 hours. The solvent is removed under reduced pressure and water is added to the residue. The aqueous solution is acidified with aqueous 1M HCl and the resulting precipitate is filtered, washed with water and dried under reduced pressure to give 5-carbamoylmethoxyisophthalic acid monomethyl ester. MS 254.3 (M+1); 1H-NMR (400 MHz, DMSO-d6); δ ppm 3.89 (s, 3H), 4.59 (s, 2H), 7.43 (s, 1H), 7.70 (m 3H), 8.10 (s, 1), 13.38 (s, 1H).
Name
5-carbamoylmethoxyisophthalic acid dimethyl ester
Quantity
371 mg
Type
reactant
Reaction Step One
Name
Quantity
1.39 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16](=[O:18])[NH2:17])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.[OH-].[Na+]>CO>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:12]([O:14][CH2:15][C:16](=[O:18])[NH2:17])[CH:13]=[C:4]([C:3]([OH:19])=[O:2])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
5-carbamoylmethoxyisophthalic acid dimethyl ester
Quantity
371 mg
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)OCC(N)=O)=O
Name
Quantity
1.39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)OCC(N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.